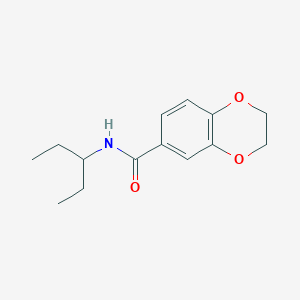
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
説明
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.13649347 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Pendimethalin, is a selective herbicide . It is primarily used to control most annual grasses and certain broadleaf weeds . The primary targets of Pendimethalin are these unwanted plants that compete with crops for resources.
Mode of Action
Pendimethalin works by inhibiting plant cell division and cell wall formation . This disruption in the normal growth processes of the target plants leads to their eventual death, thereby controlling the spread of weeds in the treated area.
Biochemical Pathways
The biochemical pathway of Pendimethalin involves several transformation steps . These include:
These transformations lead to the production of various metabolites, predominantly glucuronide conjugates .
Pharmacokinetics
In terms of absorption, distribution, metabolism, and excretion (ADME), orally administered Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity is excreted in the feces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .
Result of Action
The result of Pendimethalin’s action is the effective control of unwanted plants. By inhibiting cell division and cell wall formation, Pendimethalin prevents the growth of these plants, leading to their death . This helps in maintaining the health and productivity of the desired crops.
Action Environment
The action of Pendimethalin can be influenced by various environmental factors. For instance, it has been found to be sensitive to different wavelengths of UV light in water and soil-water suspension . Additionally, its persistence in the environment and potential for particle-bound transport have been noted . Understanding these factors is crucial for optimizing the use of Pendimethalin and minimizing its potential impact on non-target organisms and the environment.
特性
IUPAC Name |
N-pentan-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-11(4-2)15-14(16)10-5-6-12-13(9-10)18-8-7-17-12/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEOQWBBOXOFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


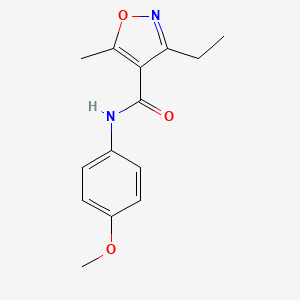
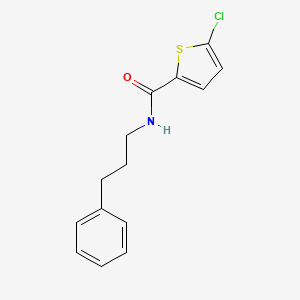
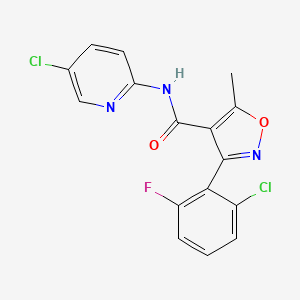
amino]-N-methylpropanamide](/img/structure/B4431080.png)
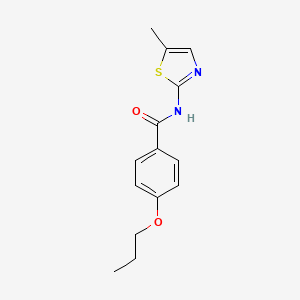
![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
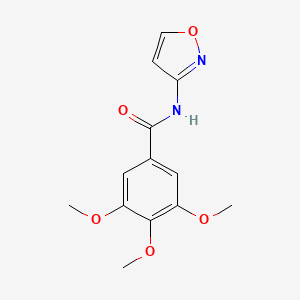
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)
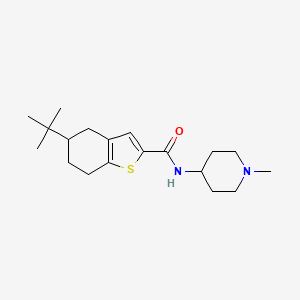
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431119.png)
![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)
